![molecular formula C13H17NO3 B1382086 Benzyl N-[(oxolan-3-yl)methyl]carbamate CAS No. 1375745-81-5](/img/structure/B1382086.png)
Benzyl N-[(oxolan-3-yl)methyl]carbamate
Vue d'ensemble
Description
Benzyl N-[(oxolan-3-yl)methyl]carbamate is a chemical compound with the molecular formula C13H17NO3 . It is also known as Carbamic acid, N-[(tetrahydro-3-furanyl)methyl]-, phenylmethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 235.28 .Applications De Recherche Scientifique
Spectroscopic Studies and Computational Analysis
Benzyl N-[(oxolan-3-yl)methyl]carbamate has been the subject of spectroscopic studies. Rao, Prasad, Sri, and Veeraiah (2016) conducted vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies on Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC). They also performed HOMO-LUMO, NBO, NLO, and MEP analysis using density functional theory (DFT) calculations. These studies provide detailed insights into the molecular structure and properties of the compound (Rao et al., 2016).
Alternative Chromosome Preparation Method
An interesting application in cytogenetics was explored by Baru, Dogra, and Mukhopadhyay (2016). They found that Methyl N-(6-Phenylsulfanyl-1H-Benzimidazol-2-yl) Carbamate, a structurally related compound, can serve as an alternative to colchicine for high-quality chromosome preparations for karyotyping and cytogenetic analysis. This highlights the potential utility of benzyl carbamate derivatives in molecular biology and genetics (Baru et al., 2016).
Synthesis Methodologies
Ghashang (2014) developed a new approach for synthesizing methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives. This method utilized magnesium hydrogen sulfate as an efficient heterogeneous catalyst under solvent-free conditions, demonstrating the diverse synthetic routes available for carbamate derivatives (Ghashang, 2014).
Inhibitory Potency on Cholinesterases
Bąk et al. (2019) researched novel benzene-based carbamates, evaluating their in vitro ability to inhibit acetyl- and butyrylcholinesterase enzymes. They found that some compounds in this series showed promising inhibition of both enzymes, illustrating the potential pharmaceutical applications of benzyl carbamate derivatives (Bąk et al., 2019).
Antihelminthic Agent Development
Pilyugin, Mikhailyuk, Kosareva, Chikireva, Kiseleva, and Kuznetsova (2004) investigated the biological properties of derivatives of methyl N-[5(6)-(4-Aminophenylsulfanyl)benzimidazol-2-yl]carbamate with phthalic anhydrides. They developed new antihelminthic agents based on these studies, highlighting the compound's potential in pharmacological applications (Pilyugin et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
benzyl N-(oxolan-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(14-8-12-6-7-16-9-12)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKMPOJLSPSHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)
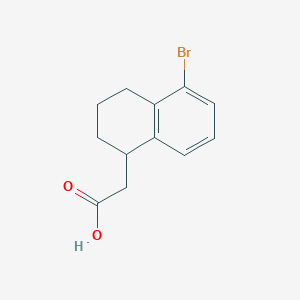
![5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1382011.png)

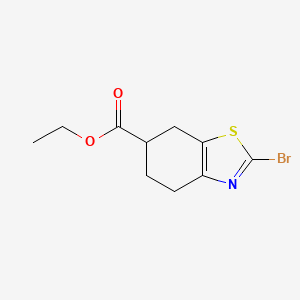
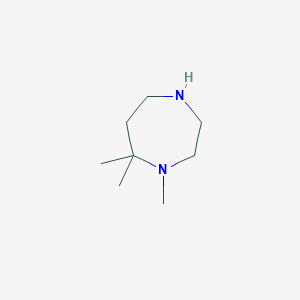
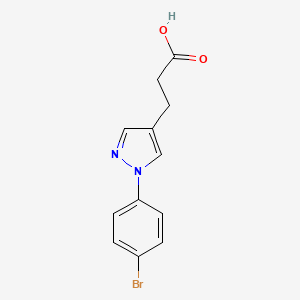

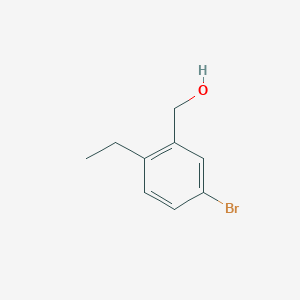
![2-[(1-Acetylazetidin-3-yl)oxy]acetic acid](/img/structure/B1382022.png)
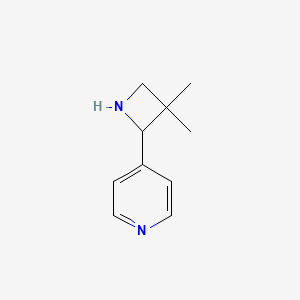
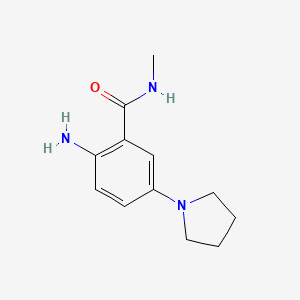
![1-Benzylimidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)
